molecular formula C18H16BrN5O2 B11696630 2-[(2E)-2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-5-nitropyridine

2-[(2E)-2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-5-nitropyridine

Cat. No.: B11696630
M. Wt: 414.3 g/mol
InChI Key: ZUCGIHBALLKEJC-UFFVCSGVSA-N
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Description

2-[(2E)-2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-5-nitropyridine is a complex organic compound that features a pyridine ring substituted with a nitro group and a hydrazone linkage to a pyrrole ring The presence of the bromophenyl group adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-5-nitropyridine typically involves the condensation of a hydrazine derivative with an aldehyde or ketone precursor. The reaction is often carried out in an ethanol solvent with the addition of glacial acetic acid to catalyze the process. The mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, the purification process might involve crystallization or column chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-5-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different hydrazine derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at the bromophenyl position.

Scientific Research Applications

2-[(2E)-2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-5-nitropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-5-nitropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2E)-2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-5-nitropyridine apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, bromophenyl moiety, and hydrazone linkage makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H16BrN5O2

Molecular Weight

414.3 g/mol

IUPAC Name

N-[(E)-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-5-nitropyridin-2-amine

InChI

InChI=1S/C18H16BrN5O2/c1-12-9-14(13(2)23(12)16-5-3-15(19)4-6-16)10-21-22-18-8-7-17(11-20-18)24(25)26/h3-11H,1-2H3,(H,20,22)/b21-10+

InChI Key

ZUCGIHBALLKEJC-UFFVCSGVSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)/C=N/NC3=NC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=NNC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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